molecular formula C10H12BNO3 B14044730 [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid

Cat. No.: B14044730
M. Wt: 205.02 g/mol
InChI Key: UVWBADYWXYEXEE-BENRWUELSA-N
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Description

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid typically involves the reaction of a suitable boronic ester with an appropriate precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology

In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biomolecules.

Medicine

In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They are used in the design of drugs that target specific enzymes or proteins, particularly in cancer treatment .

Industry

In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of catalysts for various chemical processes .

Mechanism of Action

The mechanism of action of [(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction is facilitated by the boronic acid group, which can bind to diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid

InChI

InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3/b12-10-

InChI Key

UVWBADYWXYEXEE-BENRWUELSA-N

Isomeric SMILES

B(C1=CC2=C(C=C1)/C(=N\OC)/CC2)(O)O

Canonical SMILES

B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O

Origin of Product

United States

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